alpha-D-Galactose-1-phosphate dipotassium salt dihydrate

描述

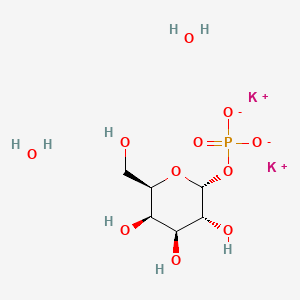

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is a chemical compound with the molecular formula C6H11K2O9P·2H2O. It is a derivative of galactose, a type of sugar, and is commonly used in biochemical research. This compound is particularly significant in the study of galactose metabolism and related enzymatic processes.

准备方法

Synthetic Routes and Reaction Conditions

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is synthesized from galactose through a phosphorylation reaction. The process involves the enzyme galactokinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to galactose, forming galactose-1-phosphate. This intermediate is then reacted with potassium salts to produce the dipotassium salt form.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as galactokinase and galactose-1-phosphate uridylyltransferase, to efficiently convert galactose into the desired compound.

化学反应分析

Types of Reactions

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions, where it acts as a donor of galactose units.

Common Reagents and Conditions

Phosphorylation: Requires ATP and galactokinase.

Dephosphorylation: Involves phosphatases that remove the phosphate group.

Glycosylation: Utilizes glycosyltransferases to transfer galactose units to acceptor molecules.

Major Products

Phosphorylation: Produces alpha-D-Galactose-1-phosphate.

Dephosphorylation: Results in free galactose and inorganic phosphate.

Glycosylation: Forms various glycosylated compounds, depending on the acceptor molecule.

科学研究应用

Biochemical Role and Pathways

Alpha-D-Galactose-1-phosphate is a crucial intermediate in the metabolism of galactose, primarily involved in the Leloir pathway. This pathway is essential for the conversion of galactose to glucose, facilitating energy production and utilization in cells. The compound is generated from galactose by the enzyme galactokinase and subsequently converted to glucose-1-phosphate by galactose-1-phosphate uridyltransferase.

Key Enzymatic Reactions

- Formation of UDP-Galactose :

- Enzyme : Galactose-1-phosphate uridylyltransferase

- Reaction : UDP-glucose + Galactose-1-phosphate ⇌ Glucose-1-phosphate + UDP-galactose

This reaction highlights the role of alpha-D-Galactose-1-phosphate as a substrate for critical enzymatic processes involved in carbohydrate metabolism.

Metabolic Studies

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is extensively used in research focused on:

- Galactose Metabolism : Investigating disorders like galactosemia, where the metabolism of galactose is impaired.

- Energy Production Pathways : Understanding how cells utilize different sugars for energy.

Enzyme Kinetics

The compound serves as a substrate in enzyme assays to study:

- The kinetics of uridyltransferases involved in carbohydrate metabolism.

- The effects of various inhibitors or activators on these enzymes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Galactosemia | Demonstrated the accumulation of galactose-1-phosphate in patients with enzyme deficiencies, highlighting its role as a metabolic marker. |

| Study 2 | Enzyme Activity | Investigated the kinetics of galactose-1-phosphate uridylyltransferase using alpha-D-Galactose-1-phosphate as a substrate, revealing insights into enzyme regulation. |

| Study 3 | Therapeutic Potential | Explored potential therapeutic applications for managing metabolic disorders linked to galactose metabolism using analogs of alpha-D-Galactose-1-phosphate. |

Potential Therapeutic Implications

Research indicates that manipulating pathways involving alpha-D-Galactose-1-phosphate could lead to novel treatments for metabolic disorders. For instance, providing exogenous sources of this compound may help manage conditions related to impaired galactose metabolism.

作用机制

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. The compound is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for the proper utilization of galactose in cellular metabolism .

相似化合物的比较

Similar Compounds

Alpha-D-Glucose-1-phosphate dipotassium salt: Similar in structure but involves glucose instead of galactose.

Uridine diphosphate galactose: Another compound involved in galactose metabolism, acting as a galactose donor in glycosylation reactions.

Uniqueness

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is unique due to its specific role in the Leloir pathway and its involvement in the metabolism of galactose. Unlike alpha-D-Glucose-1-phosphate, which is involved in glucose metabolism, alpha-D-Galactose-1-phosphate is crucial for understanding and studying galactose-related metabolic disorders .

生物活性

α-D-Galactose-1-phosphate dipotassium salt dihydrate (CAS Number: 19046-60-7) is a significant compound in carbohydrate metabolism, particularly in the interconversion of glucose and galactose. This compound plays a crucial role as an intermediate in galactose metabolism, which is essential for various biological processes in both prokaryotic and eukaryotic organisms.

- Molecular Formula : CHKOP·2HO

- Molecular Weight : 336.317 g/mol

- Appearance : Colorless to white crystalline powder

- Solubility : Soluble in water at a concentration of 50 mg/mL, forming a clear solution .

α-D-Galactose-1-phosphate is primarily produced from galactose through the action of galactokinase. It serves as a substrate for the enzyme galactose-1-phosphate uridyltransferase (GALT), which catalyzes its conversion to glucose-1-phosphate and UDP-galactose. This reaction is crucial in the metabolism of carbohydrates and the synthesis of glycoproteins and glycolipids .

Enzymatic Activity

The activity of GALT is critical for the proper metabolism of galactose. Deficiencies in this enzyme lead to classical galactosemia, a genetic disorder characterized by the accumulation of galactose and its metabolites, including α-D-galactose-1-phosphate. The measurement of GALT activity can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has proven effective for diagnosing galactosemia .

Case Studies and Research Findings

Several studies have highlighted the biological significance of α-D-galactose-1-phosphate:

- Galactosemia Diagnosis :

- Metabolic Pathway Insights :

- Impact on Cellular Functions :

Data Table: Summary of Key Findings

属性

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3+,4+,5-,6-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLMWHHJPUWTEV-VOVDTXCTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15K2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19046-60-7 | |

| Record name | α-D-galactose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。